5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-14-9-8-13(10-15(14)25-2)16-11-17(23)22-19(26-16)20-18(21-22)12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQVWVNNJGCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thioglycolic acid to yield the desired triazolothiazine compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Its antimicrobial properties have been explored for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolothiazinones and other triazolo-fused derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Variations
*Molecular formulas for the target and 5-(4-chlorophenyl)-2-(p-tolyl) analog are inferred from structural analogs in the evidence.
Key Observations:
- Position 5 Substituents: The 3,4-dimethoxyphenyl group in the target compound and its analogs (e.g., ) is associated with enhanced electronic effects (electron-donating methoxy groups) that may improve binding to biological targets, such as PDE4 .
- Position 2 Substituents: Phenyl groups (target compound) vs. 4-chlorophenyl or 4-methylphenyl (analogs) modulate solubility and steric interactions.
- Core Structure: Triazolothiazinones (target and ) differ from triazolothiadiazines or thiazolotriazoles in ring size and heteroatom arrangement, influencing conformational flexibility and target selectivity.
Physicochemical Properties
- Lipophilicity : Methoxy groups enhance hydrophilicity compared to chloro or methyl substituents, which may reduce metabolic clearance .
Biological Activity
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors, including substituted phenyl and thiazole derivatives. The process can be summarized as follows:
- Starting Materials : 3,4-dimethoxyphenyl derivatives and phenyl thioamide.
- Reagents : Common reagents include bases like potassium t-butoxide and solvents such as tetrahydrofuran (THF).
- Reaction Conditions : The reaction is usually conducted at elevated temperatures to facilitate cyclization.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds in the triazole family have been evaluated against various bacterial strains. One study reported that derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Assays : Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, a related triazole derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells .
The biological activity is often attributed to the following mechanisms:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Summary
The following table summarizes key biological activities associated with compounds related to this compound:
| Biological Activity | Test Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Antibacterial | Escherichia coli | 32 - 128 µg/mL |
| Antibacterial | Staphylococcus aureus | 64 µg/mL |
| Anticancer | MCF-7 | 43.4 µM |
| Anticancer | HCT-116 | 6.2 µM |
Case Studies
Several case studies highlight the efficacy of triazole derivatives in treating infections and cancers:
-
Case Study on Antibacterial Activity :
- A study evaluated the antibacterial properties of various triazole compounds against clinical isolates of bacteria. The results indicated that certain modifications in the phenyl ring significantly enhanced antibacterial activity.
-
Case Study on Anticancer Properties :
- Research involving MCF-7 cells demonstrated that treatment with triazole derivatives resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Q & A
Q. What synthetic strategies are most effective for constructing the fused triazolo-thiazine core in this compound?
The synthesis typically involves multi-step reactions starting with precursor preparation (e.g., thiazole and triazole derivatives), followed by cyclization and functionalization. Key steps include:
- Cyclocondensation : Using reagents like hydrazine hydrate or thiosemicarbazide to form the triazole ring .
- Benzylidene introduction : Employing Knoevenagel condensation with dimethoxybenzaldehyde derivatives under basic conditions (e.g., piperidine) to attach the dimethoxyphenyl group .
- Catalytic optimization : Solvents (DMF, ethanol) and catalysts (triethylamine) are critical for yield and purity . Methodological Tip : Monitor reaction progress via TLC and optimize temperature (80–120°C) to minimize side products .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- NMR (¹H/¹³C) : Assign peaks for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons, and thiazine/triazole protons .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the fused ring system and benzylidene substituents . Data Validation : Cross-validate with computational methods (DFT) to confirm electronic environments .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA . Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (≥95% purity) and quantify impurities via LC-MS .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures) .
- Structural analogs : Compare activity with derivatives (e.g., halogen-substituted vs. methoxy variants) to identify SAR trends . Case Study : A 2025 study found that minor impurities (≤5%) in dimethoxy derivatives reduced anticancer efficacy by 30% .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Target selection : Prioritize enzymes (e.g., tubulin, topoisomerase II) based on structural analogs .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with methoxy groups) .
- Validation : Correlate docking scores (binding energy ≤ –8 kcal/mol) with experimental IC₅₀ values . Example : A 2024 study linked the compound’s thiazine ring to selective kinase inhibition via π-π stacking .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Prodrug design : Mask polar groups with esters or amides to enhance bioavailability . Data Insight : A 2023 study showed that fluorinated analogs increased plasma half-life by 2.5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
